molecular formula C21H23N3O4S B2839513 3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1261012-59-2

3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2839513
CAS No.: 1261012-59-2
M. Wt: 413.49
InChI Key: VOIVMUNVZKHCRY-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine-2,4-dione core, a fused heterocyclic system combining thiophene and pyrimidine rings. Key structural elements include:

  • A 2-methoxyphenyl group at position 3, which may enhance lipophilicity and influence receptor binding.
  • A 2-(2-methylpiperidin-1-yl)-2-oxoethyl chain at position 1, introducing a piperidine-derived substituent known to modulate pharmacokinetic properties such as bioavailability and metabolic stability .

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N3O4S/c1-14-7-5-6-11-22(14)18(25)13-23-16-10-12-29-19(16)20(26)24(21(23)27)15-8-3-4-9-17(15)28-2/h3-4,8-10,12,14,19H,5-7,11,13H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYGVCPJXWRDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N3O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione represents a novel class of thieno[3,2-d]pyrimidine derivatives that have garnered attention due to their potential biological activities, particularly in oncology and metabolic modulation. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and related derivatives.

Synthesis and Structural Characteristics

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions that include cyclization and functional group modifications. The specific compound is synthesized through a series of reactions that introduce the methoxyphenyl and piperidine moieties, which are critical for its biological activity. The thieno[3,2-d]pyrimidine core is known for its ability to interact with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of thieno[3,2-d]pyrimidine derivatives. For instance, a related compound demonstrated significant antiproliferative effects against several cancer cell lines, including SU-DHL-6 and K562 cells. The most promising analogs exhibited IC50 values as low as 0.55 μM in these assays, indicating potent activity against lymphoma cells while showing low toxicity to normal cells (CC50 = 15.09 μM) .

The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or pathways associated with cancer cell metabolism. For example, some derivatives have been identified as inhibitors of the EZH2 enzyme, which plays a crucial role in gene silencing and cancer progression. Inhibition of EZH2 leads to altered gene expression profiles that can induce apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

SAR studies have been instrumental in understanding how modifications to the thieno[3,2-d]pyrimidine structure influence biological activity. Key findings from these studies suggest:

  • Piperidine Substitution : Variations in the piperidine moiety significantly affect potency; certain substitutions enhance binding affinity to target proteins.
  • Phenyl Moieties : The presence of methoxy groups on phenyl rings appears to enhance solubility and bioavailability .

Case Studies

  • EZH2 Inhibition : A series of thieno[3,2-d]pyrimidine derivatives were evaluated for their ability to inhibit EZH2 activity. Compounds were assessed for antiproliferative effects in vitro and showed promising results against multiple cancer cell lines.
    CompoundCell LineIC50 (μM)CC50 (μM)
    12eSU-DHL-60.5515.09
    12eWSU-DLCL-20.95-
    12eK5621.68-
    This table summarizes the efficacy of compound 12e against various cancer cell lines .
  • Metabolic Modulation : Another study explored the activation of pyruvate kinase M2 (PKM2) using thieno[3,2-b]pyrrole derivatives as potential metabolic modulators in cancer therapy. These compounds were shown to redirect metabolic pathways in cancer cells towards a more normal phenotype by enhancing PKM2 activity .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds often target specific signaling pathways involved in cancer cell proliferation and survival. They may inhibit kinases or modulate transcription factors associated with tumor growth.
  • Case Study : In vitro studies demonstrated that derivatives of thieno[3,2-d]pyrimidines reduced cell viability in various cancer cell lines, suggesting potential for development as anticancer agents .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research suggests that thieno[3,2-d]pyrimidines can modulate neurotransmitter systems and exhibit anti-inflammatory properties:

  • Mechanism : The compound may interact with G protein-coupled receptors (GPCRs), which play crucial roles in neuronal signaling and inflammation.
  • Case Study : Experimental models have shown that these compounds can mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells .

Antimicrobial Activity

The antimicrobial properties of thieno[3,2-d]pyrimidines are also noteworthy:

  • Mechanism : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Case Study : Laboratory tests revealed that certain derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

Pharmaceutical Formulations

The compound's unique structure positions it as a candidate for various pharmaceutical formulations. Its solubility and stability make it suitable for oral or injectable forms:

  • Formulations : Research has explored different delivery methods to enhance bioavailability, including liposomal encapsulation and solid dispersions.

Dosing Regimens

Studies have proposed specific dosing regimens to optimize therapeutic outcomes while minimizing side effects. A recent patent outlines various combinations with other therapeutic agents to enhance efficacy against resistant strains of pathogens or cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Features

The following table summarizes critical differences between the target compound and its analogs:

Compound Name / Core Structure Key Substituents/Modifications Biological Activity Synthesis Method Reference
Target Compound 3-(2-methoxyphenyl), 1-(2-methylpiperidin-oxoethyl) Not explicitly reported (likely antimicrobial) Piperidine-substituted thiophene route
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno[2,3-d]pyrimidine core, thiazole substituent Strong antimicrobial activity (vs. Staphylococcus aureus) Benzyl chloride/chloroacetamide reaction
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-tetrahydrochromeno[4,3-d]pyrimidin-5-one Chromeno-pyrimidine core, piperidine-phenyl group Computational drug-like properties, oral bioavailability One-step synthesis with p-TSA catalyst
Pyridin-2(1H)-one derivatives (e.g., 4-bromo-substituted) Pyridone core, hydroxy-methoxyphenyl groups Antioxidant (79% activity at 12 ppm), moderate antibacterial Cyclization with aldehydes and ammonium acetate

Key Comparative Insights

Structural and Functional Group Variations
  • Thiophene-Pyrimidine vs. Pyridones exhibit notable antioxidant activity due to phenolic hydroxyl groups, whereas thienopyrimidines are more associated with antimicrobial effects .
  • Piperidine Substituents: The 2-methylpiperidin-oxoethyl chain in the target compound contrasts with the 4-piperidinophenyl group in ’s chromeno-pyrimidine. Piperidine moieties generally improve membrane permeability and metabolic stability, as evidenced by computational studies in chromeno-pyrimidine derivatives .

Q & A

Q. What synthetic strategies are recommended for preparing thieno[3,2-d]pyrimidine derivatives like this compound?

The synthesis typically involves multi-step protocols starting with cyclization of thiophene and pyrimidine precursors. For example, introducing substituents like 2-methoxyphenyl or 2-methylpiperidin-1-yl groups requires nucleophilic substitution or coupling reactions. Key steps include:

  • Core formation : Cyclization of thiourea derivatives with carbonyl compounds under acidic conditions.
  • Substituent addition : Alkylation or amidation using reagents like 2-(2-methylpiperidin-1-yl)-2-oxoethyl chloride.
  • Optimization : Catalysts (e.g., p-toluenesulfonic acid) and solvents (e.g., acetonitrile) improve yield and purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

Essential methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring fusion patterns.
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways.
  • X-ray crystallography : Resolves dihedral angles between aromatic rings, critical for electronic property analysis .

Q. How is the compound classified within heterocyclic chemistry?

It belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core. The 2-methoxyphenyl and 2-methylpiperidin-1-yl groups enhance steric and electronic diversity, influencing biological target interactions .

Advanced Research Questions

Q. How can computational modeling predict bioavailability and drug-likeness?

Tools like Molecular Dynamics (MD) and Density Functional Theory (DFT) assess:

  • Lipophilicity (LogP) : Critical for membrane permeability.
  • Polar surface area (PSA) : Predicts blood-brain barrier penetration.
  • Docking studies : Identify binding poses with kinases or receptors. For example, methoxy groups may enhance hydrogen bonding with active sites .

Q. What strategies resolve contradictions in biological activity data across analogs?

  • Systematic SAR studies : Compare analogs with varied substituents (e.g., replacing methoxy with ethoxy groups).
  • In vitro assays : Test kinase inhibition (e.g., EGFR or VEGFR) to correlate substituent effects with activity.
  • Meta-analysis : Cross-reference crystallographic data (e.g., dihedral angles) with activity trends .

Q. How are reaction yields optimized during large-scale synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Flow chemistry : Continuous flow systems reduce side reactions in multi-step protocols .

Q. What analytical methods confirm purity post-synthesis?

  • HPLC : Quantify impurities using C18 columns with UV detection (λ = 254 nm).
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles.
  • Differential Scanning Calorimetry (DSC) : Identify polymorphic forms affecting solubility .

Key Considerations for Experimental Design

  • Controlled reaction conditions : Temperature (±2°C) and pH (±0.5) are critical for reproducibility .
  • Data validation : Cross-check NMR assignments with DEPT-135 or HSQC to avoid misassignments .
  • Contradiction resolution : Use orthogonal assays (e.g., SPR and ITC) to confirm binding kinetics .

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